1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone
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Overview
Description
1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a trifluoroacetone moiety linked to a dimethylaminobenzoyl group, making it a valuable reagent in organic synthesis and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone typically involves the reaction of 4-dimethylaminobenzoyl chloride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The trifluoroacetone moiety plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzoyl chloride
- 4-(Dimethylamino)benzaldehyde
Uniqueness: 1-(4-Dimethylaminobenzoyl)-3,3,3-trifluoroacetone stands out due to the presence of the trifluoroacetone group, which imparts unique chemical properties such as increased reactivity and stability. This makes it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-16(2)9-5-3-8(4-6-9)10(17)7-11(18)12(13,14)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKOTNITNSYSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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